4-Ethyl-1,2,5-thiadiazol-3-one

Description

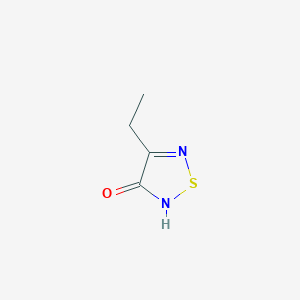

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N2OS |

|---|---|

Molecular Weight |

130.17 g/mol |

IUPAC Name |

4-ethyl-1,2,5-thiadiazol-3-one |

InChI |

InChI=1S/C4H6N2OS/c1-2-3-4(7)6-8-5-3/h2H2,1H3,(H,6,7) |

InChI Key |

RPPQQUKGLMBRDC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NSNC1=O |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 4 Ethyl 1,2,5 Thiadiazol 3 One

Single-Crystal X-ray Diffraction Studies of the Chemical Compound and its Derivatives

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement of a crystalline solid. While specific crystallographic data for 4-Ethyl-1,2,5-thiadiazol-3-one is not extensively published, analysis of closely related 1,2,5-thiadiazole (B1195012) derivatives provides a robust framework for understanding its expected solid-state structure. researchgate.netmdpi.commdpi.com Studies on various thiadiazole compounds reveal key geometric parameters and intermolecular forces that govern their crystal lattice. mdpi.comnih.gov

Based on data from various substituted thiadiazole derivatives, a representative table of expected bond parameters can be compiled.

Table 1: Representative Bond Lengths and Angles for a Substituted 1,2,5-Thiadiazole Ring System

Note: These are generalized values based on related structures; specific values for the title compound require experimental determination.

| Bond | Typical Length (Å) | Angle | Typical Value (°) |

| S-N | 1.62 - 1.65 | N-S-N | 98 - 102 |

| C=N | 1.30 - 1.34 | S-N-C | 108 - 112 |

| C-C | 1.44 - 1.48 | N-C-C | 110 - 114 |

| C-S | 1.70 - 1.75 | C-N-S | 108 - 112 |

In the solid state, the conformation of the ethyl group relative to the thiadiazole ring is a key structural feature. Intramolecular interactions, such as steric hindrance and weak hydrogen bonds, dictate the preferred orientation. The rotation around the C4-C(ethyl) bond would likely be fixed in the crystal lattice to adopt a low-energy conformation that minimizes steric clash with the adjacent oxo group and the ring's sulfur atom. The planarity of the thiadiazole ring is a common feature, although minor deviations can occur due to substituent effects and crystal packing forces. nih.gov

The arrangement of molecules in the crystal lattice, or supramolecular assembly, is directed by non-covalent intermolecular interactions. For thiadiazole derivatives, common motifs include hydrogen bonding (e.g., C-H···N or C-H···O interactions) and π-stacking between the aromatic rings. nih.gov In the case of this compound, the carbonyl oxygen and the ring nitrogen atoms are potential hydrogen bond acceptors. These interactions can link molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks, defining the macroscopic properties of the crystal. nih.gov

Solution-State Conformational Dynamics through Advanced NMR Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers invaluable information about its structure and dynamic behavior in solution. researchgate.netmdpi.comscielo.org.mxnih.govresearchgate.netscielo.br

The unambiguous assignment of proton (¹H) and carbon (¹³C) NMR signals is the first step in structural elucidation in solution. rsc.org For a molecule like this compound, standard 1D NMR spectra would provide initial information. Advanced 2D NMR techniques are then employed for complete assignment.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the assignment of carbons attached to hydrogens. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing critical information about the molecule's three-dimensional structure and preferred conformation in solution, such as the orientation of the ethyl group relative to the ring. mdpi.com

Molecules in solution are often not static but undergo rapid conformational changes, such as bond rotations. scielo.org.mx Dynamic NMR (DNMR) is a powerful technique used to study these processes and quantify the energy barriers associated with them. rsc.org

For this compound, the primary fluxional process amenable to DNMR study would be the restricted rotation around the C4-C(ethyl) single bond. At low temperatures, this rotation may be slow on the NMR timescale, leading to distinct signals for atoms in different conformational environments. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the distinct signals broaden and merge into a single, time-averaged signal. nih.gov

By analyzing the line shape of the signals at different temperatures, it is possible to calculate the rate constant (k) for the rotational process. The Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation, can then be determined using the Eyring equation. This value provides a quantitative measure of the conformational flexibility of the ethyl group. nih.govresearchgate.net Studies on other substituted heterocyclic systems have successfully used this method to determine rotational barriers around C-N or C-C bonds, providing valuable data on molecular dynamics. scielo.org.mxnih.gov

Vibrational Spectroscopic Characterization (IR and Raman) for Functional Group Analysis and Molecular Structure Confirmation

A complete vibrational analysis of this compound, including specific IR absorption and Raman scattering frequencies, requires experimental spectra or computational modeling. As this information is not currently available, a detailed table of vibrational modes cannot be provided.

Generally, the IR and Raman spectra would be expected to show characteristic bands for the functional groups present in the molecule:

C=O Stretching: A strong absorption in the infrared spectrum, typically in the range of 1650-1750 cm⁻¹, would be expected for the ketone group in the thiadiazolone ring.

C-H Stretching: Vibrations corresponding to the ethyl group's methyl (CH₃) and methylene (B1212753) (CH₂) moieties would appear in the 2850-3000 cm⁻¹ region.

C=N Stretching: The carbon-nitrogen double bond within the thiadiazole ring would likely exhibit a stretching vibration in the 1500-1650 cm⁻¹ range.

N-S and C-S Stretching: Vibrations involving the nitrogen-sulfur and carbon-sulfur bonds of the heterocyclic ring would be expected at lower frequencies, typically in the fingerprint region (below 1500 cm⁻¹).

Ring Vibrations: The 1,2,5-thiadiazole ring itself will have a set of characteristic stretching and deformation modes.

Mass Spectrometric Fragmentation Pathways and Isotopic Fingerprinting of the Chemical Compound

A definitive description of the mass spectrometric fragmentation of this compound is not possible without experimental mass spectra. The fragmentation pattern is crucial for confirming the molecular weight and elucidating the structure of the compound.

Based on the structure, some plausible fragmentation pathways could be hypothesized:

Loss of the Ethyl Group: Cleavage of the bond between the ethyl group and the thiadiazole ring would result in the loss of a neutral radical of 29 Da (•C₂H₅), leading to a prominent fragment ion.

Ring Cleavage: The 1,2,5-thiadiazol-3-one ring could undergo fragmentation through various pathways, potentially involving the loss of small neutral molecules like CO, N₂, or NS.

McLafferty Rearrangement: If energetically favorable, a McLafferty rearrangement involving the ethyl group and the carbonyl oxygen could occur.

The isotopic fingerprint would be influenced by the natural abundance of isotopes of its constituent elements (Carbon-13, Nitrogen-15, Oxygen-18, and Sulfur-33/34). The presence of sulfur would be particularly notable, with the ⁴S isotope contributing to an M+2 peak of approximately 4.4% relative abundance.

Reactivity Profiles and Reaction Mechanisms of 4 Ethyl 1,2,5 Thiadiazol 3 One

Electrophilic Aromatic Substitution Reactions on the Thiadiazole Ring

The 1,2,5-thiadiazole (B1195012) ring system is characterized by its aromaticity and the presence of two electronegative nitrogen atoms and a sulfur atom, which render the ring electron-deficient. vulcanchem.comthieme-connect.de Consequently, the ring is generally reluctant to undergo electrophilic substitution reactions, which are disfavored due to the low electron density at the ring carbon atoms. thieme-connect.denih.gov The presence of the carbonyl group at the C3 position in 4-Ethyl-1,2,5-thiadiazol-3-one further deactivates the ring towards electrophilic attack. While the 4-ethyl group is weakly activating, its effect is insufficient to overcome the profound deactivating influence of the heterocyclic system.

While electrophilic reactions on the unsubstituted 1,2,5-thiadiazole ring are limited, certain reactions such as deuteration, chloromethylation, and halogenation have been reported under specific conditions. thieme-connect.de However, for the this compound system, electrophilic attack on the ring is not a favorable pathway.

Nucleophilic Addition and Substitution Reactions at Carbonyl and Thiadiazole Ring Positions

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the 1,2,5-thiadiazole ring makes it susceptible to nucleophilic attack. vulcanchem.comthieme-connect.de Nucleophilic attack on mononuclear 1,2,5-thiadiazoles can occur at a ring carbon atom, the sulfur atom, or a ring proton. thieme-connect.de

For this compound, there are two primary sites for nucleophilic reactions:

The Carbonyl Group (C3): The carbonyl carbon is an electrophilic center and is expected to undergo standard nucleophilic addition reactions typical of ketones.

The Thiadiazole Ring (C4): The C4 carbon, bonded to the ethyl group, is also an electrophilic site. In derivatives where a good leaving group is present at this position (e.g., a halogen), nucleophilic aromatic substitution is a viable pathway. Studies on halogenated 1,2,5-thiadiazoles demonstrate that the halide is readily displaced by a variety of nucleophiles. thieme-connect.de For example, 3-chloro-1,2,5-thiadiazole (B1282117) derivatives react with sodium hydroxide (B78521) or sodium alkoxides to yield the corresponding 3-hydroxy or 3-alkoxy products. thieme-connect.de

Furthermore, research on 1,2,5-thiadiazole 1,1-dioxides, which are highly electrophilic, shows that the C=N double bonds are particularly vulnerable to attack by nucleophiles. mdpi.com This suggests that the C=N bond within the this compound ring could also be a potential site for nucleophilic addition, especially with soft nucleophiles. Attack at the ring sulfur atom by strong nucleophiles like organolithium reagents often leads to ring cleavage. thieme-connect.de

| Reaction Type | Reagent/Conditions | Product Type | Ref. |

| Nucleophilic Substitution | 2.5 M NaOH, DMSO, reflux | 4-Morpholino-1,2,5-thiadiazol-3-ol | thieme-connect.de |

| Nucleophilic Substitution | Na, MeOH, 50°C, 1 h | 3-Methoxy-4-pyrimidin-5-yl-1,2,5-thiadiazole | thieme-connect.de |

| Nucleophilic Substitution | NaH, 4-TolCH2OH, THF, 50°C, 1 h | 3-(4-Methylbenzyloxy)-4-pyrimidin-5-yl-1,2,5-thiadiazole | thieme-connect.de |

Redox Chemistry of the 1,2,5-Thiadiazol-3-one System

The redox behavior of 1,2,5-thiadiazoles is a well-documented and significant aspect of their chemistry, with a particular emphasis on their ability to accept electrons and form stable radical anions. thieme-connect.demdpi.com

A prominent feature of 1,2,5-thiadiazoles and their derivatives is their ability to undergo reduction to form stable radical anions. mdpi.comresearchgate.netnih.gov This is especially true for derivatives with electron-withdrawing groups, such as the 1,1-dioxides, which readily form radical anions that are stable under ambient conditions. nih.gov The unpaired electron in these species is typically delocalized over the π-system of the molecule, which contributes to their stability. nih.gov

These radical anions can be generated through chemical reduction or electrochemical methods and have been extensively characterized by electron paramagnetic resonance (EPR) spectroscopy and DFT calculations. researchgate.netnih.govnsc.ru Given the electron-accepting properties of the heterocycle and the attached carbonyl group, it is expected that this compound would also form a radical anion upon one-electron reduction. Information regarding the formation of radical cations is less prevalent, suggesting that oxidation of the electron-deficient ring is a more difficult process.

The electrochemical properties of 1,2,5-thiadiazole derivatives have been investigated by cyclic voltammetry. cdnsciencepub.comresearchgate.net The reduction potential is highly dependent on the substituents and the oxidation state of the sulfur atom. The parent 1,2,5-thiadiazole is reduced at a very negative potential (ca. -2.5 V), indicating that reduction is difficult. cdnsciencepub.comresearchgate.net In contrast, the corresponding 1,2,5-thiadiazole 1,1-dioxides are much more easily reduced, with typical first reduction potentials in the range of -0.6 to -1.0 V (vs. Ag/Ag+). cdnsciencepub.comresearchgate.net This first reduction is typically a reversible, one-electron process corresponding to the formation of the stable radical anion. mdpi.com A second reduction to a dianion can often be observed at more negative potentials. mdpi.com

For this compound, the electron-withdrawing carbonyl group would make it easier to reduce than the parent 1,2,5-thiadiazole, while the electron-donating ethyl group would have the opposite effect. Its redox potential would likely fall somewhere between that of the parent ring and the highly electron-accepting dioxide derivatives.

| Compound | First Reduction Potential (V) | Reference Electrode | Ref. |

| 1,2,5-Thiadiazole | ca. -2.5 | Not specified | cdnsciencepub.comresearchgate.net |

| 3,4-Diphenyl-1,2,5-thiadiazole | -2.39 | Not specified | researchgate.net |

| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | ca. -0.6 | Ag/Ag+ | researchgate.net |

| Phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide | ca. -0.6 | Ag/Ag+ | researchgate.net |

| Acenaphtho[1,2-c]-1,2,5-thiadiazole 1,1-dioxide | ca. -1.0 | Ag/Ag+ | researchgate.net |

| 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile | -0.01 | Ag/AgCl | arkat-usa.org |

Cycloaddition Reactions Involving the Thiadiazolone Moiety

The 1,2,5-thiadiazole ring system is generally not a reactive participant in cycloaddition reactions. Its aromatic character and electron-deficient nature make it a poor diene or dienophile for typical Diels-Alder reactions. However, there are specific instances of related systems undergoing cycloadditions. For example, a fused 4,6-diphenylthieno[3,4-c]-1,2,5-thiadiazole has been shown to react as a thiocarbonyl ylide in a [4+2] cycloaddition. oup.com

Interestingly, the 1,2,5-thiadiazol-3(2H)-one 1-oxide scaffold can be synthesized via a photochemically mediated ring contraction of 4H-1,2,6-thiadiazines. chemrxiv.orgnih.gov This process involves a [3+2] cycloaddition of singlet oxygen onto the thiadiazine ring, which then undergoes rearrangement and extrusion of a carbon atom to form the five-membered thiadiazolone oxide ring. chemrxiv.orgresearchgate.net While this is a powerful method for forming the ring, it is not a reaction of the thiadiazolone moiety itself.

Thermal and Photochemical Decomposition Pathways and Products

The thermal and photochemical stability of the 1,2,5-thiadiazole ring is influenced by its substituents. The parent ring is thermally stable up to 220°C. thieme-connect.de However, photochemical decomposition is a known pathway. thieme-connect.de Irradiation of 3,4-diphenyl-1,2,5-thiadiazole, for example, results in slow degradation to produce benzonitrile (B105546) and elemental sulfur, indicating cleavage of the heterocyclic ring. thieme-connect.de

The S-oxidized derivatives show different stability profiles. 1,2,5-Thiadiazole 1-oxides are reported to be nonaromatic and thermally unstable. chemrxiv.orgnih.gov The thermal decomposition of 1,2,5-thiadiazole 1,1-dioxides can proceed with the liberation of sulfur dioxide (SO₂) to yield dinitriles. mdpi.com Reductive cleavage of the 1,2,5-thiadiazole ring using reagents like sodium borohydride (B1222165) can also be used to produce 1,2-diamino compounds. thieme-connect.deresearchgate.net

Transition Metal-Catalyzed Reactions and Coupling Methodologies

A comprehensive review of available scientific literature and chemical databases indicates a lack of published research specifically detailing the transition metal-catalyzed reactions and coupling methodologies for the compound this compound.

While the broader class of thiadiazoles and their derivatives are known to participate in various transition metal-catalyzed transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Heck couplings), specific experimental data, reaction conditions, or mechanistic studies for this compound are not documented.

Research in this area has focused on other isomers and derivatives within the thiadiazole family. For instance, studies have demonstrated the utility of palladium catalysts in the functionalization of halogenated 1,2,5-thiadiazoles and the direct arylation of other thiadiazole cores. thieme-connect.demdpi.commdpi.com These methodologies are crucial for the synthesis of complex molecules in medicinal and materials science. mdpi.comdiva-portal.org However, analogous studies involving this compound as a substrate have not been reported.

The reactivity of the 1,2,5-thiadiazole ring system is influenced by its substituents. thieme-connect.de For coupling reactions to be feasible on the this compound scaffold, a suitable functional group, typically a halide or a triflate, would likely be required at a reactive position on the heterocyclic ring. For example, a potential precursor like 3-Chloro-4-ethyl-1,2,5-thiadiazole could theoretically serve as a substrate in such reactions, but experimental validation is absent from the current body of scientific literature. nih.gov

Consequently, without documented research findings, no detailed discussion, research data, or data tables on the transition metal-catalyzed reactions of this compound can be provided at this time.

Theoretical and Computational Chemistry of 4 Ethyl 1,2,5 Thiadiazol 3 One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of heterocyclic compounds. For the 1,2,5-thiadiazol-3-one scaffold, DFT methods like B3LYP with a 6-311++G(d,p) basis set have been used to determine stability, tautomerism, and the effects of different substituents at the 4-position. researchgate.net

These calculations reveal that the stability of the keto (one) and enol (hydroxy) tautomers is influenced by both the substituent at the C4 position and the solvent environment. researchgate.net For instance, in the gas phase, the enol form of 3-hydroxy-4-substituted-1,2,5-thiadiazole is generally more stable. researchgate.net However, the energy difference between tautomers is sensitive to the electronic nature of the substituent. researchgate.net

The first step in computational analysis is the optimization of the molecular geometry to find the lowest energy structure. Studies on 4-substituted-1,2,5-thiadiazol-3-one derivatives have performed such optimizations to yield key structural parameters. researchgate.net The planarity of the thiadiazole ring is a crucial feature, influencing its aromatic character and electronic properties.

The calculated bond lengths and angles for the parent (4-H) and 4-methyl analogs in their more stable enol form are presented below. These values provide a foundational understanding of the molecular structure.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths in Å, Angles in °) for 3-hydroxy-1,2,5-thiadiazole (4-H) and its 4-Methyl Analog (enol form) using DFT/B3LYP/6-311++G(d,p). Data extracted from a study on 3-hydroxy-1,2,5-thiadiazole derivatives. researchgate.net

| Parameter | 4-H Analog | 4-Methyl Analog |

|---|---|---|

| R(N1-S2) | 1.644 | 1.641 |

| R(S2-N3) | 1.644 | 1.649 |

| R(N3-C4) | 1.319 | 1.332 |

| R(C4-C5) | 1.428 | 1.433 |

| R(C5-N1) | 1.320 | 1.317 |

| R(C5-O6) | 1.331 | 1.332 |

| A(C5-N1-S2) | 111.0 | 111.1 |

| A(N1-S2-N3) | 96.5 | 96.3 |

| A(S2-N3-C4) | 111.0 | 110.8 |

| A(N3-C4-C5) | 115.7 | 116.1 |

| A(C4-C5-N1) | 115.7 | 115.7 |

Vibrational frequency calculations are typically performed after geometry optimization. These theoretical frequencies can be compared with experimental infrared (IR) spectra to validate the computed structure. For 3-hydroxy-4-substituted-1,2,5-thiadiazoles, specific vibrational modes, such as the O-H and C=N stretching frequencies, are of particular interest for identifying the tautomeric form. researchgate.net

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Computational studies on analogous compounds show how substituents at the C4 position modulate these orbital energies. Electron-withdrawing groups tend to lower both HOMO and LUMO energies, while electron-donating groups raise them.

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap (in eV) for 3-hydroxy-1,2,5-thiadiazole (4-H) and its 4-Methyl Analog (enol form) using DFT/B3LYP/6-311++G(d,p). Data extracted from a study on 3-hydroxy-1,2,5-thiadiazole derivatives. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4-H Analog | -7.39 | -1.87 | 5.52 |

| 4-Methyl Analog | -7.10 | -1.68 | 5.42 |

The methyl group, being weakly electron-donating, raises the HOMO and LUMO energies and slightly decreases the energy gap compared to the unsubstituted parent compound, suggesting a modest increase in reactivity. researchgate.net An ethyl group would be expected to have a similar, slightly more pronounced electron-donating effect.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For thiadiazole derivatives, the MEP shows negative potential around the nitrogen and oxygen atoms, highlighting them as centers for electrophilic interaction and hydrogen bonding. researchgate.netnih.gov The distribution of atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the electron distribution and confirms the qualitative picture from the MEP map. researchgate.net

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry allows for the prediction of various spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental results. DFT calculations can accurately predict IR vibrational frequencies, NMR chemical shifts, and UV-Vis electronic transitions.

A critical aspect of computational research is the validation of theoretical models against experimental data. When available, the comparison between calculated and experimental spectra serves as a benchmark for the accuracy of the chosen computational method and basis set. For example, in studies of related thiadiazole compounds, calculated IR frequencies and NMR chemical shifts have shown good correlation with experimental FT-IR and NMR spectra, confirming the validity of the optimized molecular structures. This agreement provides confidence in the predictive power of the computational models for properties that are difficult to measure experimentally.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its conformational flexibility and explicit interactions with solvent molecules. MD simulations are particularly useful for understanding how a molecule's shape changes in a realistic environment and how solvent molecules arrange themselves around the solute, which can significantly impact reactivity and stability. researchgate.net

For a relatively rigid system like 4-Ethyl-1,2,5-thiadiazol-3-one, MD simulations would be most relevant for studying interactions with solvent shells and understanding solvation thermodynamics, which influences tautomeric equilibrium. researchgate.net However, specific MD simulation studies for this compound or its close analogs are not prominently featured in the surveyed literature.

Reaction Mechanism Elucidation via Computational Transition State Theory

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to explain the rates of elementary chemical reactions. wikipedia.org It posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is a specific configuration along the reaction coordinate with the highest potential energy. wikipedia.org By modeling this transition state, computational chemistry can predict reaction barriers and elucidate complex reaction mechanisms. wikipedia.orgnih.gov

In one such study, the reaction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with singlet oxygen (¹O₂) was modeled using Density Functional Theory (DFT) and multireference methods (CASPT2). chemrxiv.orgnih.gov The calculations revealed a multi-step mechanism:

Cycloaddition: The reaction begins with a concerted [3+2] cycloaddition of ¹O₂ across the C–N=S moiety of the thiadiazine ring. This step proceeds through a transition state, TS(4a-5a)1 , with a calculated energy barrier of +9.6 kcal/mol, leading to an endoperoxide intermediate, Int(4a-5a) . nih.govacs.org

The final 1,2,5-thiadiazole (B1195012) 1-oxide product is formed in a highly exergonic step (ΔG = -85.7 kcal/mol), consistent with experimental observations of reactivity at room temperature. nih.govacs.org The geometry and energy of these transition states are critical for understanding the reaction's feasibility and selectivity.

This example illustrates how computational transition state theory can map out complex reaction pathways, identify intermediates, and quantify the energy barriers that govern reaction rates for the synthesis of 1,2,5-thiadiazole derivatives. Similar methodologies could be applied to understand the reactivity of this compound, for example, in its tautomeric forms or its reactions with nucleophiles or electrophiles.

Table 1: Computed Free Energy Profile for the Reaction of ¹O₂ with 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one (4a) Data sourced from computational studies on the formation of 1,2,5-thiadiazole 1-oxides. nih.govacs.org

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

| 4a + ¹O₂ | Reactants | 0.0 |

| TS(4a-5a)1 | [3+2] Cycloaddition Transition State | +9.6 |

| Int(4a-5a) | Endoperoxide Intermediate | +7.4 |

| TS(4a-5a)2 | Ring Contraction Transition State | +21.7 |

| 5a | Product (1,2,5-Thiadiazole 1-oxide) | -85.7 |

In Silico Screening and Ligand Design Principles

In silico screening, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is a cornerstone of modern drug discovery. These computational techniques allow for the rapid evaluation of large libraries of compounds for their potential biological activity and drug-like properties, thereby prioritizing candidates for synthesis and experimental testing. mdpi.comuniversci.com The 1,2,5-thiadiazole scaffold is recognized as a valuable pharmacophore, and its derivatives have been explored for various therapeutic targets. nih.govacs.orgnih.gov

A pertinent example is the in silico evaluation of a 1,2,5-thiadiazole derivative, 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol (TML-Hydroxy), as an antibacterial agent. nih.govgrafiati.com

Molecular Docking: Molecular docking simulations were performed to predict the binding affinity and interaction patterns of TML-Hydroxy with the active site of a target protein (PDB ID: 3IVX). The study found that the compound exhibited a strong binding affinity with a docking score of -8.508 kcal/mol, which was significantly better than the standard drug ciprofloxacin (B1669076) (-3.879 kcal/mol) against the same target. nih.gov This suggests a potentially strong inhibitory action. Such studies are crucial for understanding the structure-activity relationship (SAR) and guiding the design of more potent analogs.

ADMET and Drug-Likeness Prediction: The drug-likeness of TML-Hydroxy was assessed computationally. The analysis predicted that the compound is non-carcinogenic and non-AMES toxic. nih.gov Furthermore, it was predicted to have a good human oral absorption profile of nearly 70%. nih.gov These predictions, summarized in the table below, indicate that the molecule possesses favorable pharmacokinetic properties, making it a more viable candidate for further development.

Ligand Design Principles: The design of ligands based on the 1,2,5-thiadiazole scaffold often leverages its specific chemical properties. The thiadiazole ring can act as a "constrained pharmacophore," holding interacting groups in a favorable orientation for binding. nih.gov It can also function as a "two-electron donor system" and participate in hydrogen bonding, which is critical for ligand-receptor interactions. nih.gov For instance, derivatives of 1,2,5-thiadiazol-3-yl-piperazine have been designed as potent and selective ligands for human 5-HT1A receptors, demonstrating the scaffold's utility in neuroscience drug discovery. nih.gov The design process for these molecules involves modifying substituents on the core structure to optimize binding affinity, selectivity, and pharmacokinetic profiles.

Table 2: Predicted ADMET Properties for TML-Hydroxy Data sourced from an in silico study of a 1,2,5-thiadiazole derivative. nih.gov

| Property | Predicted Value/Outcome | Significance |

| Docking Score | -8.508 kcal/mol | High binding affinity to the target protein |

| Human Oral Absorption | 69.639% | Good potential for oral bioavailability |

| AMES Toxicity | Non-toxic | Low mutagenic potential |

| Carcinogenicity | Non-carcinogenic | Low risk of causing cancer |

Exploration of 4 Ethyl 1,2,5 Thiadiazol 3 One As a Synthetic Building Block

Synthesis of Novel Heterocyclic Scaffolds Incorporating the 4-Ethyl-1,2,5-thiadiazol-3-one Core

The 1,2,5-thiadiazole (B1195012) ring system is a component of various biologically active compounds, including the drugs Timolol and Tizanidine. mdpi.com The core structure of this compound serves as a foundational element for creating more elaborate heterocyclic architectures.

Fusion Reactions to Create Polycyclic Systems

Fusion reactions are a key strategy for constructing polycyclic systems from the this compound core. These reactions involve the annulation of additional rings onto the existing thiadiazole framework. For instance, cycloaddition reactions can be employed to build fused systems. The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be utilized where the thiadiazole or a derivative acts as either the diene or dienophile. rsc.org While specific examples involving this compound are not extensively documented in the provided results, the general principle of using heterocyclic systems in cycloadditions is well-established. For example, Zn(II)-catalyzed [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes have been used to synthesize polycyclic fused indolines. nih.gov

Another approach involves intramolecular cyclization of appropriately functionalized derivatives. For example, a derivative of this compound bearing a suitable side chain could be induced to cyclize, forming a new fused ring. This strategy is seen in the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives from related thiophene (B33073) compounds. Similarly, the synthesis of tetracyclic pyrazolo[1',5':1,2]pyrimido[5,4-e]thiadiazolo[3,2-a]pyrimidin-5-ones has been achieved through the reaction of a thiadiazolo[3,2-a]pyrimidine derivative with various aminoazoles. scispace.com

Oxidative ring contraction of larger heterocyclic systems, such as 4H-1,2,6-thiadiazines, can also lead to the formation of the 1,2,5-thiadiazole scaffold, which could then be functionalized to produce the target compound or its derivatives. mdpi.com

Linker Chemistry for Dimerization and Oligomerization

The principles of linker chemistry can be applied to this compound to synthesize dimers and oligomers. This involves connecting two or more thiadiazolone units through a linker or spacer. The choice of linker is critical and can influence the properties of the resulting molecule. nih.gov

One common strategy is to use bifunctional reagents that can react with a functional group on the thiadiazolone ring. For example, if a hydroxyl or amino group is introduced onto the this compound scaffold, it can be reacted with a diacid chloride or a diisocyanate to form a dimer linked by an ester or urea (B33335) bridge, respectively. The synthesis of bivalent ligands for the CB1 receptor demonstrates the use of linkers of varying lengths, such as polyethylene (B3416737) glycol and small peptides, to connect two pharmacophores. nih.gov

Iterative synthesis on a solid support, a technique often used for peptides and oligonucleotides, is another powerful method for creating defined oligomers. core.ac.uk A this compound monomer could be designed with two distinct functional groups, one for attachment to the solid support and the other for coupling to the next monomer unit. This allows for the controlled, stepwise assembly of oligomers with a specific sequence and length.

Derivatization Strategies at the Ethyl Group and the Thiadiazolone Ring

The this compound molecule offers several sites for derivatization, including the ethyl group and various positions on the thiadiazolone ring itself. These modifications are crucial for fine-tuning the molecule's properties and for conducting structure-activity relationship studies.

Selective Functionalization via Alkylation, Acylation, and Halogenation

Alkylation: The nitrogen atom of the thiadiazolone ring can be a target for alkylation. N-alkylation of heterocyclic compounds is a common synthetic transformation. ekb.eg For instance, 1,2,4-triazole-3-thiols are readily S-alkylated using halogenated compounds in a basic medium. mdpi.com Similarly, the nitrogen of the this compound ring could be alkylated, although the presence of the ketone may influence reactivity. The ethyl group itself can be a site for functionalization, though this is generally more challenging and may require radical-based reactions or activation of the alpha-position.

Acylation: N-acylation is another common derivatization strategy. Acyl groups can be introduced onto the nitrogen atom of the thiadiazolone ring using acyl halides or anhydrides, often in the presence of a base. ekb.eg This modification can significantly alter the electronic properties and steric bulk of the molecule.

Halogenation: Halogenation can occur at different positions on the thiadiazole ring, depending on the reaction conditions and the specific halogenating agent used. For example, 2-amino-substituted 1,3,4-thiadiazoles can be brominated at the 5-position using bromine in acetic acid. nih.gov Electrophilic halogenation of the 1,2,5-thiadiazole ring is also possible, though it can be more difficult compared to other aromatic systems. thieme-connect.de The introduction of a halogen atom provides a handle for further synthetic transformations, such as cross-coupling reactions.

Introduction of Diverse Substituents for Structure-Activity Relationship (SAR) Studies

The ability to introduce a variety of substituents onto the this compound scaffold is essential for conducting structure-activity relationship (SAR) studies. These studies aim to understand how different chemical modifications affect the biological activity of a molecule. japtronline.com

For example, in a series of 1,3,4-thiadiazole (B1197879) derivatives, SAR studies revealed that the introduction of an aromatic substituent at the 2-position, combined with an alkyl group on a hydrazine (B178648) moiety, led to potent compounds. arjonline.org In another study on 1,3,4-thiadiazol-2(3H)-ones, a series of 23 new compounds with a benzothiazole (B30560) substructure were synthesized and their inhibitory activity against human protoporphyrinogen (B1215707) oxidase was evaluated. nih.gov

The ethyl group of this compound can be replaced with other alkyl or aryl groups to probe the effect of size and electronics on activity. The thiadiazolone ring can be substituted with various functional groups, such as amines, halides, or cyano groups, to explore different interactions with a biological target. The synthesis of new 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives has provided a versatile precursor for a range of heterocyclic compounds that have been evaluated for insecticidal activity. researchgate.net

The following table provides examples of derivatization reactions on related heterocyclic systems, illustrating the types of transformations that could be applied to this compound for SAR studies.

| Reaction Type | Reagents and Conditions | Resulting Functional Group/Modification | Reference |

| Alkylation | Alkyl halides, base | N-alkylation of the heterocyclic ring | ekb.eg |

| Acylation | Acyl halides or anhydrides, base | N-acylation of the heterocyclic ring | ekb.eg |

| Halogenation | Bromine in acetic acid | Bromination of the heterocyclic ring | nih.gov |

| Nucleophilic Substitution | Nucleophiles on halogenated derivatives | Displacement of halogen with various substituents | nih.gov |

Utility in Divergent Synthesis Approaches

Divergent synthesis is a strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. This compound and its derivatives are well-suited for use in such approaches due to their multiple points of functionalization.

Starting from the core this compound structure, different reaction pathways can be pursued to generate a wide array of molecules. For example, one branch of the synthesis could focus on modifications at the ethyl group, while another could explore reactions at the thiadiazolone ring. A third pathway could involve using the core as a building block for constructing fused polycyclic systems.

The use of a versatile precursor like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide exemplifies this approach. This compound has been used to synthesize a variety of heterocycles, including pyrroles, pyridines, coumarins, and thiazoles. researchgate.net This demonstrates how a single, readily accessible starting material can be a gateway to a diverse collection of chemical entities.

Furthermore, the application of multicomponent reactions (MCRs) can enhance the efficiency of divergent synthesis. core.ac.uk An MCR could be designed that incorporates the this compound scaffold along with several other reactants in a single step to rapidly generate complex and diverse molecular architectures.

Applications of 4 Ethyl 1,2,5 Thiadiazol 3 One in Advanced Materials Science and Chemical Systems

Role as a Constituent in Functional Molecular Materials

The 1,2,5-thiadiazole (B1195012) moiety is a powerful building block for creating functional molecular materials, owing to its planarity, stability, and strong electron-accepting properties. These characteristics are fundamental to the design of materials for organic electronics.

The electron-deficient 1,2,5-thiadiazole ring is a key component in the design of n-type and donor-acceptor (D-A) type organic semiconductors. mdpi.comtcichemicals.com Fused systems, such as benzo[c] mdpi.comajchem-a.comatomfair.comthiadiazole (BTZ), are particularly prominent as acceptor units in π-conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.compolyu.edu.hk The strategy involves pairing the thiadiazole acceptor with various electron-donating units to tune the material's frontier molecular orbital (HOMO/LUMO) energy levels and reduce the bandgap. polyu.edu.hk

The synthesis of these materials often involves palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki-Miyaura reactions, to connect the thiadiazole-based acceptor with donor units. figshare.comnih.gov For instance, two p-type donor-acceptor small molecules, TP-BT4T-TP and TP-BT2TT-TP, were synthesized using a Stille coupling reaction between a 4H-thieno[3,2-b]pyrrole (donor) and a benzo[c] mdpi.comajchem-a.comatomfair.comthiadiazole (acceptor) derivative. acs.orgx-mol.comresearchgate.net These materials demonstrated charge carrier mobilities suitable for OFET applications, with the curved TP-BT4T-TP molecule achieving a mobility of 2.59 × 10⁻² cm² V⁻¹ s⁻¹. figshare.comacs.orgx-mol.comresearchgate.net

The synthesis of the specific 1,2,5-thiadiazol-3-one core has been achieved through methods like the oxidative ring contraction of 4H-1,2,6-thiadiazines. mdpi.com Furthermore, the synthesis of a closely related compound, 3-methyl-4-ethyl-1,2,5-thiadiazole, has been reported via the reaction of 2,3-pentanedione (B165514) dioxime with sulfur monochloride, highlighting a potential pathway for creating alkyl-substituted 1,2,5-thiadiazoles. google.com

Table 1: Performance of Organic Semiconductors Based on the 1,2,5-Thiadiazole Core

| Compound | Application | Key Performance Metric | Reference |

|---|---|---|---|

| TP-BT4T-TP | OFET | Hole Mobility: 2.59 × 10⁻² cm² V⁻¹ s⁻¹ | figshare.comacs.org |

| TP-BT2TT-TP | OFET | Hole Mobility: 5.41 × 10⁻⁵ cm² V⁻¹ s⁻¹ | figshare.comacs.org |

| PCDTBT | OPV | Power Conversion Efficiency (PCE): 6.7% | ossila.com |

| Naphtho[1,2-c:5,6-c']bis( mdpi.comajchem-a.comatomfair.comthiadiazole) Polymers | OPV | PCEs > 10% reported | tcichemicals.com |

Derivatives of 1,2,5-thiadiazole are recognized for their significant photophysical properties, making them suitable for optoelectronic applications like organic light-emitting diodes (OLEDs) and fluorescent probes. atomfair.comrsc.orgrsc.org The strong electron-accepting nature of the thiadiazole core facilitates intramolecular charge transfer (ICT) when combined with electron-donating groups, leading to tunable emission colors and high fluorescence quantum yields. rsc.orgrsc.org

For example, a series of naphtho[2,3-c] mdpi.comajchem-a.comatomfair.comthiadiazole (NTD) derivatives demonstrated both carrier-transporting properties and high fluorescence. rsc.org By altering the aryl substituents on the NTD core, the emission color could be adjusted. rsc.org Similarly, a library of 4,7-diarylbenzo[c] mdpi.comajchem-a.comatomfair.comthiadiazoles showed systematic changes in their absorption and emission spectra based on the electron-donating strength of the aryl groups. rsc.org Replacing phenyl rings with thienyl groups resulted in a significant bathochromic (red) shift in both absorption and emission wavelengths. rsc.org These materials are also explored as visible-light organophotocatalysts. rsc.org

Table 2: Photophysical Properties of Selected 1,2,5-Thiadiazole Derivatives

| Compound Type | Solvent/State | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Reference |

|---|---|---|---|---|

| 4,7-Diphenylbenzo[c] mdpi.comajchem-a.comatomfair.comthiadiazole (pH-BTZ) | DCM | 380 | 482 | rsc.org |

| 4,7-Di(2-thienyl)benzo[c] mdpi.comajchem-a.comatomfair.comthiadiazole (Th-BTZ) | DCM | 446 | 552 | rsc.org |

| Biphenyl-substituted NTD | Thin Film | 421 | 521 | rsc.org |

| Thienothiadiazole-Carbazole Derivative (TTD-HexT-Cbz) | DCM | 638 | 856 | acs.org |

Mechanistic Studies of Corrosion Inhibition Properties

Organic compounds containing heteroatoms like nitrogen and sulfur are effective corrosion inhibitors for metals in acidic media. mdpi.com Thiadiazole derivatives are particularly effective due to the presence of both N and S atoms and a π-conjugated system, which facilitate strong adsorption onto metal surfaces. mdpi.comnih.gov

The primary mechanism of corrosion inhibition by thiadiazole compounds is the adsorption of inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive species. nih.govresearchgate.net This adsorption can occur through two main mechanisms: physisorption and chemisorption.

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules (e.g., protonated inhibitor in acid).

Chemisorption involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. This is facilitated by the lone pair electrons on the sulfur and nitrogen atoms and the π-electrons of the heterocyclic ring, which can interact with the vacant d-orbitals of metal atoms like iron. nih.gov

Studies on various thiadiazole derivatives, including 1,3,4-thiadiazoles and a bicyclic imidazo[4,5-c] mdpi.comajchem-a.comatomfair.comthiadiazole, consistently show that the adsorption process involves a combination of both physisorption and chemisorption. mdpi.comnih.govresearchgate.net The adsorption behavior often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. nih.govresearchgate.net

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are powerful tools for understanding the correlation between a molecule's electronic structure and its inhibition efficiency. ajchem-a.comresearchgate.netpsu.edu Several key parameters are used to predict inhibitor performance:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. researchgate.netpsu.edu

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface (back-donation), which also strengthens the inhibitor-metal bond.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition efficiency. chimicatechnoacta.ru

Electronegativity (χ): This parameter relates to the ability of the molecule to attract electrons.

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface. researchgate.net

Theoretical studies on various thiadiazole derivatives have validated these correlations. ajchem-a.comresearchgate.netchimicatechnoacta.ru For example, calculations on a series of 2-amino-1,3,4-thiadiazoles with different alkyl chains (including an ethyl group) showed how these parameters relate to their predicted binding energies on an iron surface. ajchem-a.com

Table 3: Quantum Chemical Parameters for Selected Thiadiazole Derivatives

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE, eV) | Inhibition Trend/Note | Reference |

|---|---|---|---|---|---|

| 2-amino-1,3,4-thiadiazole (AT) | -6.425 | -1.503 | 4.922 | Base molecule | ajchem-a.com |

| 5-ethyl-2-amino-1,3,4-thiadiazole (EAT) | -6.195 | -1.399 | 4.796 | Higher predicted efficiency than AT | ajchem-a.com |

| 5-propyl-2-amino-1,3,4-thiadiazole (PAT) | -6.112 | -1.372 | 4.740 | Highest predicted efficiency in series | ajchem-a.com |

| A triazole derivative (for comparison) | -5.82 | -1.22 | 4.60 | High inhibition efficiency | researchgate.net |

Note: Data for 1,3,4-thiadiazole (B1197879) derivatives are presented as analogs to illustrate the principles.

Application in Catalysis and Ligand Design for Organometallic Complexes

The polydentate nature of the thiadiazole ring, with its available nitrogen and sulfur donor atoms, makes it an excellent ligand for coordinating with transition metal ions. mdpi.com This has led to significant interest in using 1,2,5-thiadiazole derivatives in the construction of organometallic compounds and functional coordination complexes. mdpi.com

The rich electrochemistry of the 1,2,5-thiadiazole 1,1-dioxide moiety, for instance, can be used to tune the magnetic and electronic properties of the resulting metal complexes. mdpi.com It can act as a molecular bridge, facilitating antiferromagnetic interactions between metal centers, as seen in a copper(II) chloride complex. mdpi.com

In the field of photocatalysis, donor-acceptor systems based on the benzo[c] mdpi.comajchem-a.comatomfair.comthiadiazole (BTZ) motif have been developed as effective visible-light organophotocatalysts. rsc.org By modifying the donor groups attached to the BTZ acceptor, the optoelectronic and photophysical properties of the catalyst can be systematically tuned. These catalysts have been successfully applied in reactions like the Minisci-type decarboxylative alkylation. rsc.org Furthermore, derivatives of fused thiadiazoles have been used in palladium-catalyzed cross-coupling reactions, demonstrating their utility in synthetic catalytic processes. nih.gov The structural features of 4-Ethyl-1,2,5-thiadiazol-3-one, combining a proven coordination motif with an accessible ethyl group for functionalization, suggest its potential as a versatile ligand in the design of novel catalysts and functional metal complexes.

Sensory Applications of this compound Remain Unexplored

Following a comprehensive search of scientific literature and chemical databases, no specific research or applications related to the use of This compound in the field of sensory applications based on molecular recognition could be identified. The current body of scientific knowledge does not appear to contain studies detailing the synthesis or evaluation of this particular compound for sensory purposes.

While the broader class of thiadiazole derivatives has been investigated for various applications in materials science and medicinal chemistry, information regarding the specific sensory capabilities of this compound is not available. Research into the molecular recognition properties of this compound, which would be fundamental for its use in chemical sensors, has not been published in the available resources.

Consequently, the creation of a detailed article on the sensory applications of this compound, including research findings and data tables as requested, is not possible at this time due to the absence of foundational research in this specific area. Further investigation and dedicated research would be required to determine if this compound possesses any potential for sensory applications based on molecular recognition.

Molecular Interaction Studies of 4 Ethyl 1,2,5 Thiadiazol 3 One in Biological Contexts

Mechanistic Investigations of Enzyme Inhibition

Detailed, publicly available research specifically investigating the enzyme inhibition mechanisms of 4-Ethyl-1,2,5-thiadiazol-3-one is limited. The broader class of thiadiazole derivatives has been studied for a variety of biological activities, including as potential inhibitors of enzymes like kinases and aromatase. farmaceut.orgnih.gov For instance, certain 1,3,4-thiadiazole (B1197879) derivatives have shown inhibitory effects on enzymes such as the Abl protein kinase, with some compounds exhibiting IC50 values in the micromolar range. nih.gov The general structure of thiadiazoles allows for various substitutions, which in turn influences their biological activity and how they interact with enzyme targets. farmaceut.orgnih.gov

Molecular Binding Modes to Active Sites and Allosteric Sites

Specific molecular binding modes for this compound have not been extensively described in available literature. However, studies on analogous thiadiazole compounds provide insights into potential binding interactions. For example, molecular docking studies of some 1,3,4-thiadiazole derivatives targeting the P2Y12 receptor have indicated that the nitrogen atom of the thiadiazole ring can form hydrogen bonds with key amino acid residues, such as Lys280. nih.gov Hydrophobic interactions between substituted rings on the thiadiazole core and residues like Tyr105 also play a role in binding. nih.gov In the context of kinase inhibition, the nitrothiazole moiety of certain thiadiazole derivatives has been highlighted for its role in anchoring the molecule within the binding site through bonding and hydrophobic interactions. nih.gov The 1,2,3-thiadiazole (B1210528) moiety is also noted for the ability of its sulfur and nitrogen atoms to participate in hydrogen bonding and π-stacking, which are crucial for ligand-receptor interactions.

Kinetic Analysis of Enzyme-Inhibitor Interactions (e.g., K_i values)

Specific kinetic data, such as dissociation constants (K_i values), for the interaction of this compound with specific enzymes are not readily found in the public domain. For related compounds, inhibitory activity is often reported in terms of IC50 values. For example, a 1,3,4-thiadiazole derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, was found to inhibit the Abl protein kinase with an IC50 value of 7.4 µM. nih.gov Another derivative showed potent inhibition of ADP-induced platelet aggregation with an IC50 of 39 ± 11 µM. nih.gov A different 1,3,4-thiadiazole compound demonstrated inhibitory activity against the aromatase enzyme on MCF-7 cells with an IC50 value of 0.062 ± 0.004 mmol L–1. farmaceut.org

Table 1: Inhibitory Concentrations of Selected Thiadiazole Derivatives

| Compound Class | Target | Reported IC50 Value |

|---|---|---|

| 1,3,4-Thiadiazole Derivative | Abl Protein Kinase | 7.4 µM nih.gov |

| 1,3,4-Thiadiazole Derivative | ADP-induced Platelet Aggregation | 39 ± 11 µM nih.gov |

Structure-Activity Relationships Governing Enzymatic Activity Modulation

The structure-activity relationship (SAR) for the thiadiazole class of compounds indicates that the nature and position of substituents on the heterocyclic ring are critical for their biological activity. For antiplatelet activity, a derivative bearing a 4-methyl substituent on an aryl side group was found to have the highest potency against ADP-induced aggregation. nih.gov In a series of anticancer agents, a compound with an ethyl group on one thiadiazole ring and a p-tolylamino group on another part of the molecule showed promising cytotoxic activity. farmaceut.org The presence of a nitrothiazole moiety was found to be important for the anchoring of a thiadiazole derivative in the active site of the Bcr-Abl kinase. nih.gov

Receptor Binding Profiling and Ligand-Receptor Dynamics at the Molecular Level

While specific receptor binding profiles for this compound are not detailed in the available literature, research on related compounds offers some understanding. Derivatives of 1,2,5-thiadiazole (B1195012) have been identified as potent and selective ligands for human 5-HT1A receptors. researchgate.net

Computational Docking Studies for Predicting Binding Affinity and Conformation

Computational docking is a key tool for predicting how ligands like thiadiazole derivatives might bind to their protein targets. For a novel series of 1,3,4-thiadiazole compounds designed as antiplatelet agents, molecular docking studies were used to predict their interaction with the P2Y12 receptor. nih.gov These studies suggested that the nitrogen of the thiadiazole ring could form hydrogen bonds, and attached aromatic rings could engage in hydrophobic interactions within the receptor's binding site. nih.gov Similarly, a molecular modeling simulation for a Bcr-Abl inhibitor highlighted the role of a nitrothiazole group in the molecule's binding. nih.gov

Ligand Efficiency and Molecular Recognition Principles

Lack of Publicly Available Research Data for this compound

Following a comprehensive review of scientific literature and chemical databases, there is currently no specific published research available for the chemical compound "this compound" pertaining to its molecular interaction studies in biological contexts.

Specifically, searches for data on this compound yielded no results for the following research areas:

Broad Spectrum Molecular Interactions and Polypharmacological Potentials: No studies were identified that investigate the broad-spectrum interactions or the polypharmacological profile of this compound. Polypharmacology refers to the ability of a single compound to interact with multiple targets, a concept explored for other thiadiazole isomers but not for this specific molecule. vnu.edu.uanih.gov

Investigation as a Multi-Target Modulator: There is no available research detailing the investigation of this compound as a modulator of multiple biological targets.

Biological Profiling Through Phenotypic Assays: No publications were found that describe the use of phenotypic assays, such as cell painting or other high-content screening methods, to gain mechanistic insights into the biological activity of this compound. nih.govnih.gov

While the broader class of thiadiazoles and their various isomers (e.g., 1,2,3-thiadiazoles, 1,3,4-thiadiazoles) are subjects of extensive research for their diverse biological activities and potential as therapeutic agents, this specific ethyl-substituted 1,2,5-thiadiazol-3-one derivative does not appear in the public scientific record in the contexts requested. smolecule.comresearchgate.netjapsonline.com Research on related heterocyclic compounds often involves molecular docking studies and evaluation against various cell lines, but these findings are specific to the studied molecules and cannot be extrapolated to this compound. nih.govnih.gov

Due to the absence of specific data, it is not possible to provide detailed research findings or generate data tables on the molecular interactions and biological profile of this compound as outlined.

Future Perspectives and Research Challenges for 4 Ethyl 1,2,5 Thiadiazol 3 One

Development of Novel and Efficient Synthetic Routes

Key areas for development include:

One-Pot Syntheses: Designing one-pot, multi-component reactions would significantly improve efficiency by reducing the need for intermediate purification steps. ekb.egjrespharm.com

Catalytic Approaches: The exploration of novel catalysts, including metal-based and organocatalysts, could lead to milder reaction conditions, higher yields, and improved regioselectivity, which is crucial when dealing with substituted thiadiazoles. mdpi.com

Flow Chemistry: Implementing continuous flow synthesis could offer better control over reaction parameters, enhance safety, and facilitate scalability.

Recent advancements in the synthesis of other thiadiazole isomers, such as the base-mediated intramolecular dehydrogenative N–S coupling for 1,2,4-thiadiazoles, could provide inspiration for novel approaches to the 1,2,5-thiadiazole (B1195012) core. acs.org Overcoming the hurdles in synthesizing unsymmetrically substituted thiadiazoles remains a significant goal. acs.org

Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and function of 4-Ethyl-1,2,5-thiadiazol-3-one is essential for its rational design and optimization. Advanced spectroscopic and imaging techniques are pivotal in this endeavor.

Future research should leverage:

In-situ Spectroscopy: Techniques like in-situ IR and NMR spectroscopy can provide real-time data on the formation and consumption of intermediates, offering invaluable insights into reaction pathways.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for identifying and structurally characterizing transient species and fragmentation patterns, which can help differentiate between isomers and elucidate reaction mechanisms. mdpi.com

Computational Modeling: Combining experimental data with theoretical calculations can help visualize transition states and predict reaction outcomes, guiding the development of more efficient synthetic strategies.

A study on isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles demonstrated the utility of electrospray ionization (ESI)-HRMS and infrared multiple photon dissociation (IRMPD) spectroscopy in distinguishing between isomers and studying their gas-phase rearrangements, highlighting the potential of such techniques for the 1,2,5-thiadiazole system. mdpi.com

Predictive Modeling and Machine Learning in Structure-Property Correlations

The application of predictive modeling and machine learning (ML) is set to revolutionize the discovery and design of new molecules, including derivatives of this compound. nih.gov These computational tools can accelerate the identification of compounds with desired properties by learning from existing data.

Key research challenges and opportunities include:

Data Scarcity: A significant hurdle is the limited availability of high-quality, curated data for 1,2,5-thiadiazole derivatives, which is essential for training robust ML models.

Model Development: Creating ML models that can accurately predict a range of properties, from physicochemical characteristics to biological activity, is a primary goal. biorxiv.org This involves selecting appropriate molecular descriptors and algorithms. researchgate.net

Quantitative Structure-Property Relationship (QSPR): Establishing reliable QSPR models will enable the in-silico screening of virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and testing. nih.gov The scalability and transferability of these models are crucial for their practical application. aps.org

Recent studies have demonstrated the successful application of ML in predicting the properties of complex molecules, suggesting that these approaches are applicable to thiadiazole-based compounds. nih.govnih.gov

Exploration of New Application Domains beyond Current Research

While research on thiadiazoles has traditionally focused on medicinal chemistry, the unique electronic properties of the 1,2,5-thiadiazole ring suggest potential applications in other fields. mdpi.comresearchgate.net

Future exploration should target:

Materials Science: The electron-withdrawing nature of the 1,2,5-thiadiazole 1,1-dioxide core makes it an attractive building block for functional molecular materials, including organic semiconductors and coordination polymers. researchgate.net

Agrochemicals: Thiadiazole derivatives have shown promise as plant activators and could be developed into new classes of pesticides or herbicides. mdpi.com

Corrosion Inhibitors and Dyes: The ability of thiadiazoles to chelate metals and their inherent chromophoric properties could be exploited in the development of anti-corrosion agents and novel dyes. researchgate.net

The diverse applications of other thiadiazole isomers in areas like lubricants and conducting polymers provide a strong rationale for investigating similar uses for this compound derivatives. ekb.eg

Sustainable and Scalable Production of the Chemical Compound

For any practical application of this compound, the development of sustainable and scalable production methods is paramount. This aligns with the broader principles of green chemistry, which aim to minimize the environmental impact of chemical processes. mdpi.com

Key challenges include:

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids. mdpi.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave or ultrasonic irradiation to reduce reaction times and energy consumption. mdpi.com

Waste Reduction: Designing synthetic routes that maximize atom economy and minimize the generation of waste products.

The development of scalable syntheses, potentially moving from batch to continuous manufacturing, will be crucial for the commercial viability of any products derived from this compound.

Challenges in Rational Design and Derivatization for Enhanced Specificity

The rational design of this compound derivatives with enhanced specificity for a particular target presents a significant scientific challenge. This requires a deep understanding of structure-activity relationships (SAR).

Key hurdles to overcome are:

Bioisosterism: While the thiadiazole ring is a known bioisostere of other heterocycles like pyrimidine (B1678525) and oxadiazole, the specific contributions of the 1,2,5-isomer to target binding are not well understood. mdpi.comnih.gov

Regiochemistry: The precise placement of substituents on the thiadiazole ring can have a dramatic effect on activity. nih.gov Synthetic methods must allow for the controlled introduction of functional groups at specific positions.

Conformational Control: Understanding and controlling the three-dimensional shape of the molecule is critical for achieving high-affinity binding to biological targets or for optimizing the properties of materials.

Future research will need to integrate computational design, synthetic chemistry, and biological or materials testing in a closed-loop approach to systematically explore the chemical space around the this compound scaffold and identify derivatives with superior performance. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.